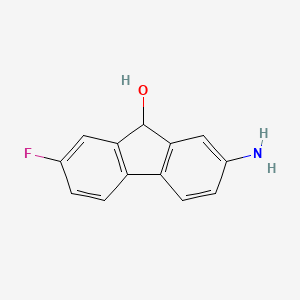
5-Chloro-2-(4-iodobenzyl)-isothiazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-(4-iodobenzyl)-isothiazol-3-one is a chemical compound that belongs to the class of isothiazolones. These compounds are known for their antimicrobial properties and are often used in various industrial applications, including as preservatives and biocides. The presence of chlorine and iodine atoms in its structure enhances its reactivity and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(4-iodobenzyl)-isothiazol-3-one typically involves the reaction of 5-chloro-2-aminobenzonitrile with cyclohexanone in the presence of zinc chloride as a catalyst. The reaction is carried out at 120°C for 16 hours, followed by cooling and filtration. The resulting product is then treated with 1-(bromomethyl)-4-iodobenzene in the presence of tetrabutylammonium hydrogen sulfate to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The purification process often involves crystallization and chromatography techniques to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2-(4-iodobenzyl)-isothiazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-(4-iodobenzyl)-isothiazol-3-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various pathogens.
Medicine: Potential use as an antimicrobial agent in pharmaceutical formulations.
Industry: Employed as a preservative in paints, coatings, and personal care products due to its biocidal properties
Wirkmechanismus
The mechanism of action of 5-Chloro-2-(4-iodobenzyl)-isothiazol-3-one involves the inhibition of microbial growth by disrupting the cell membrane and interfering with essential enzymatic processes. The chlorine and iodine atoms enhance its ability to form reactive intermediates that can interact with microbial proteins and nucleic acids, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Chloro-2-(4-iodobenzyl)-carbamoylphenoxyacetic acid
- 5-Chloro-6-phenylpyridazin-3-one derivatives
Comparison
Compared to other similar compounds, 5-Chloro-2-(4-iodobenzyl)-isothiazol-3-one is unique due to its isothiazolone core, which imparts distinct antimicrobial properties. The presence of both chlorine and iodine atoms further enhances its reactivity and potential biological activity, making it a versatile compound in various applications .
Eigenschaften
CAS-Nummer |
918108-17-5 |
|---|---|
Molekularformel |
C10H7ClINOS |
Molekulargewicht |
351.59 g/mol |
IUPAC-Name |
5-chloro-2-[(4-iodophenyl)methyl]-1,2-thiazol-3-one |
InChI |
InChI=1S/C10H7ClINOS/c11-9-5-10(14)13(15-9)6-7-1-3-8(12)4-2-7/h1-5H,6H2 |
InChI-Schlüssel |
WNBRNBLGNOEVME-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CN2C(=O)C=C(S2)Cl)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


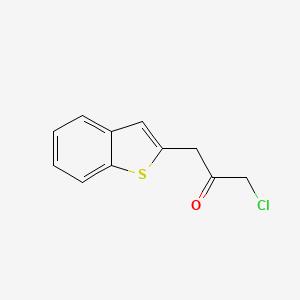
![4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}benzene-1,3-diamine](/img/structure/B14180122.png)

![3-[2-(Prop-2-EN-1-YL)phenoxy]propan-1-OL](/img/structure/B14180130.png)
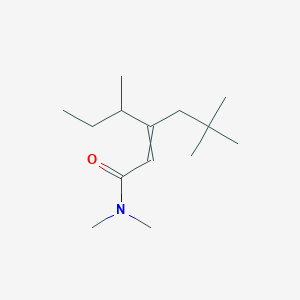
![(1R,2R)-N~1~,N~2~-Bis[(2-methoxyphenyl)methyl]cyclohexane-1,2-diamine](/img/structure/B14180151.png)
![1-[3-[4-[3-[4-(3-Pyren-1-ylphenyl)phenyl]phenyl]phenyl]phenyl]pyrene](/img/structure/B14180158.png)
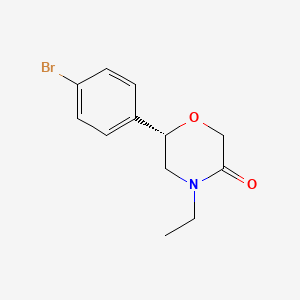
![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-chloro-N-cyclopropyl-1-(4-methoxybutyl)-](/img/structure/B14180172.png)
![4-{[5-(2-Methoxyethanesulfonyl)-1,2,4-thiadiazol-3-yl]oxy}pyridine](/img/structure/B14180177.png)
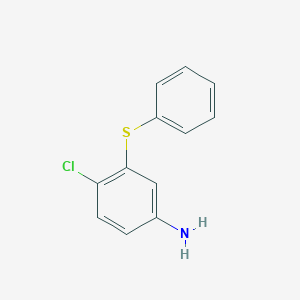
![Methanone, (4-nitro-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl-](/img/structure/B14180184.png)
